H-Trp-Lys-Tyr-Met-Val-Met-NH2
Overview
Description
H-Trp-Lys-Tyr-Met-Val-Met-NH2 is a synthetic hexapeptide composed of the amino acids tryptophan, lysine, tyrosine, methionine, valine, and methionine, with an amide group at the C-terminus. This peptide is known for its role as an agonist for formyl peptide receptors, particularly formyl peptide receptor-like 1 (FPRL1) and formyl peptide receptor-like 2 (FPRL2). It has been studied for its ability to stimulate immune responses, particularly in the activation of neutrophils and dendritic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Trp-Lys-Tyr-Met-Val-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: H-Trp-Lys-Tyr-Met-Val-Met-NH2 can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation of methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acid residues
Scientific Research Applications
H-Trp-Lys-Tyr-Met-Val-Met-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune cell activation, particularly in neutrophils and dendritic cells.
Medicine: Explored for its potential in modulating immune responses, which could have implications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
H-Trp-Lys-Tyr-Met-Val-Met-NH2 exerts its effects primarily through the activation of formyl peptide receptors (FPRs). Upon binding to FPRL1 and FPRL2, the peptide stimulates a cascade of intracellular signaling events, including:
Activation of phospholipase D (PLD): Leads to the production of phosphatidic acid, which enhances phagocytic activity.
Increase in intracellular calcium levels: Facilitates various cellular functions.
Activation of protein kinase C (PKC): Plays a role in the regulation of immune responses
Comparison with Similar Compounds
Trp-Lys-Tyr-Met-Val-D-Met-NH2: A similar hexapeptide with a D-methionine residue instead of L-methionine.
N-formyl-methionyl-leucyl-phenylalanine (fMLF): Another peptide that activates formyl peptide receptors.
Uniqueness: H-Trp-Lys-Tyr-Met-Val-Met-NH2 is unique in its specific activation of FPRL1 and FPRL2, leading to distinct immune responses. Its ability to stimulate phagocytic activity and modulate immune cell functions makes it a valuable tool in immunological research .
Properties
IUPAC Name |
6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGOORJEKQQLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N9O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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